N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
This compound features a benzoxazole sulfonamide core substituted with a hydroxyethyl group bearing a 3-methylthiophen-2-yl moiety. The 3-methylthiophene substituent likely increases lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-9-5-6-23-14(9)12(18)8-16-24(20,21)10-3-4-13-11(7-10)17(2)15(19)22-13/h3-7,12,16,18H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUDSFZXBIZNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the sulfonamide group and the thiophene ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural Analogs in the Benzoxazole Sulfonamide Family
Compound A : N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (RN: 2034264-55-4)
- Key Differences: Substituents: Contains both furyl and thienyl groups on the ethyl chain, compared to the target compound’s single 3-methylthiophen-2-yl group. Implications: Reduced lipophilicity (logP) due to the polar furan ring, which may affect bioavailability .
Thiazole and Thiadiazole Derivatives
Compound B : 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (IC50 = 1.61 μg/mL against HepG-2)
- Key Differences :
Compound C : 5-Substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide
- Key Differences: Oxadiazole core with a sulfanyl group instead of sulfonamide.
Sulfonylurea and Herbicide Analogs
Compound D: Metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
- Key Differences :
Patent Compounds with Oxazolidine Motifs
Compound E : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide
- Key Differences :
Tabulated Comparison of Key Properties
Research Findings and Implications
- Sulfonamide Positioning : The target compound’s sulfonamide at the 5-position of benzoxazole may enhance binding to enzymes like carbonic anhydrase, similar to clinical sulfonamides .
- Role of Thiophene : The 3-methylthiophen-2-yl group likely improves metabolic stability compared to furan-containing analogs (Compound A) due to reduced oxidative susceptibility .
- Synthetic Challenges : Unlike thiazole derivatives (Compound B), benzoxazole synthesis often requires harsher cyclization conditions, as seen in ’s use of Oxone® and reflux .
Biological Activity
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a hydroxyethyl group, a benzo[d]oxazole moiety, and a sulfonamide group. Its molecular formula is , with a molecular weight of 342.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.39 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its antibacterial properties, while the benzo[d]oxazole moiety may contribute to anticancer activity through modulation of cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell survival and proliferation.
- Receptor Interaction : Binding to receptors can modulate signaling pathways critical for cellular function and survival.
- Apoptosis Induction : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by activating caspases (caspase-3, -8, and -9) .
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds effectively inhibit the growth of both Gram-positive and Gram-negative bacteria . The mechanism often involves competitive inhibition of bacterial enzymes crucial for folate synthesis.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For example, similar benzothiazole derivatives have demonstrated significant antiproliferative effects against several cancer cell lines, including gastric and colorectal cancer cells . The expression levels of apoptotic markers such as caspases were notably increased upon treatment with these compounds.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing potent inhibition comparable to standard antibiotics .
- Another study highlighted the effectiveness of related compounds against fungal strains such as Candida albicans, suggesting broad-spectrum antimicrobial potential.
- Anticancer Studies :
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, and how can purity be optimized?
- Answer : Synthesis typically involves sequential functionalization of the benzo[d]oxazole core, sulfonamide coupling, and introduction of the hydroxyethyl-thiophene moiety. Key steps include:
- Sulfonamide Formation : React 3-methyl-2-oxo-benzo[d]oxazole with chlorosulfonic acid under controlled anhydrous conditions (~0–5°C) to avoid over-sulfonation .
- Thiophene-Ethanol Coupling : Use Mitsunobu or nucleophilic substitution reactions to attach the 3-methylthiophen-2-yl group to the ethanolamine intermediate. Optimize solvent polarity (e.g., THF vs. DMF) to enhance regioselectivity .
- Purification : Employ gradient column chromatography (e.g., silica gel with hexane/ethyl acetate) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor via HPLC (C18 column, 254 nm) and confirm structure with H/C NMR .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?
- Answer :
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular formula validation and 2D NMR (COSY, HSQC) to resolve overlapping signals in the thiophene and benzo[d]oxazole regions .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 28 days) with LC-MS monitoring. Hydrolytic susceptibility is expected at the sulfonamide linkage under acidic/basic conditions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s biological activity?
- Answer : Focus on modifying:
- Thiophene Substituents : Replace the 3-methyl group with electron-withdrawing groups (e.g., Cl, CF) to enhance binding to hydrophobic enzyme pockets. Compare IC values in enzyme inhibition assays (e.g., carbonic anhydrase isoforms) .
- Hydroxyethyl Linker : Test rigidified analogs (e.g., cyclopropane or aromatic spacers) to assess conformational flexibility’s role in target engagement. Use molecular docking (AutoDock Vina) to predict binding modes .
Table 1 : SAR Trends for Thiophene Modifications
| Substituent | Enzyme IC (nM) | LogP |
|---|---|---|
| 3-CH | 120 ± 15 | 2.8 |
| 3-CF | 45 ± 6 | 3.2 |
| 3-Cl | 75 ± 10 | 3.0 |
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC values across studies)?
- Answer :
- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 25°C) to eliminate variability. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to identify non-specific interactions. Use SPR (surface plasmon resonance) for kinetic binding analysis .
- Metabolite Interference : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS. Correlate metabolite presence with altered activity .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s therapeutic potential?
- Answer :
- Dose Selection : Administer 10–100 mg/kg (oral/i.v.) in rodent models. Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose for LC-MS/MS quantification .
- Tissue Distribution : Use whole-body autoradiography or radiolabeled analogs (e.g., C-sulfonamide) to assess penetration into target tissues (e.g., brain, liver) .
- Metabolic Stability : Identify major CYP450 isoforms involved in clearance using recombinant enzymes. Adjust dosing regimens if CYP3A4/2D6-mediated metabolism dominates .
Methodological Guidelines
- Synthetic Optimization : Prioritize solvent selection (e.g., DMF for polar intermediates) and reaction monitoring via TLC/NMR to minimize side products .
- Biological Assays : For enzyme studies, pre-incubate the compound with cofactors (e.g., Zn for metalloenzymes) to stabilize active conformations .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle SAR trends from assay noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
